molecular formula C43H57N13O7 B10847416 c[Nle-His-D-Phe-Arg-Trp-Glu]-NH2

c[Nle-His-D-Phe-Arg-Trp-Glu]-NH2

Katalognummer: B10847416
Molekulargewicht: 868.0 g/mol
InChI-Schlüssel: JWVUTJWCWBNVDW-CXJNCMCBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

c[Nle-His-D-Phe-Arg-Trp-Glu]-NH2 is a cyclic hexapeptide designed as a melanocortin receptor (MCR) ligand. Its structure incorporates key residues critical for receptor interaction, including His (position 2), D-Phe (position 3), Arg (position 4), and Trp (position 5), cyclized via a Glu-Nle linkage. This compound exhibits conformational stability due to cyclization, which enhances its resistance to enzymatic degradation and improves receptor binding specificity .

Melanocortin receptors (MC1R–MC5R) regulate diverse physiological processes, including pigmentation (MC1R), energy homeostasis (MC3R/MC4R), and exocrine gland function (MC5R). The selectivity of this compound for specific MCR subtypes is influenced by its structural features, particularly the inclusion of D-Phe and Arg residues, which are conserved in potent agonists like MT-II (Ac-Nle-c[Asp-His-D-Phe-Arg-Trp-Lys]-NH2) .

Eigenschaften

Molekularformel

C43H57N13O7

Molekulargewicht

868.0 g/mol

IUPAC-Name

(2S,5S,8R,11S,14S,17S)-8-benzyl-2-butyl-11-[3-(diaminomethylideneamino)propyl]-5-(1H-imidazol-5-ylmethyl)-14-(1H-indol-3-ylmethyl)-3,6,9,12,15,20-hexaoxo-1,4,7,10,13,16-hexazacycloicosane-17-carboxamide

InChI

InChI=1S/C43H57N13O7/c1-2-3-13-31-38(59)56-35(21-27-23-47-24-50-27)42(63)54-33(19-25-10-5-4-6-11-25)40(61)53-32(15-9-18-48-43(45)46)39(60)55-34(20-26-22-49-29-14-8-7-12-28(26)29)41(62)52-30(37(44)58)16-17-36(57)51-31/h4-8,10-12,14,22-24,30-35,49H,2-3,9,13,15-21H2,1H3,(H2,44,58)(H,47,50)(H,51,57)(H,52,62)(H,53,61)(H,54,63)(H,55,60)(H,56,59)(H4,45,46,48)/t30-,31-,32-,33+,34-,35-/m0/s1

InChI-Schlüssel

JWVUTJWCWBNVDW-CXJNCMCBSA-N

Isomerische SMILES

CCCC[C@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CCC(=O)N1)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC=C4)CC5=CN=CN5

Kanonische SMILES

CCCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CCC(=O)N1)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC=C4)CC5=CN=CN5

Herkunft des Produkts

United States

Vorbereitungsmethoden

Resin Selection and Initial Loading

  • Resin : Rink amide MBHA resin (0.7 mmol/g loading) is preferred to ensure C-terminal amidation.

  • First Amino Acid : Fmoc-Glu(OtBu)-OH is loaded using HCTU/HOAt activation in DMF with 3 equivalents of DIEA. Coupling efficiency is monitored via Kaiser test, achieving >99% completion.

Sequential Amino Acid Coupling

  • Activation Reagents : HBTU/HOAt (1:1) with DIEA in DMF.

  • Coupling Time : 1–2 hours per residue at 40°C.

  • Orthogonal Protection :

    • Arg : Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl).

    • Trp : Boc (tert-butyloxycarbonyl).

    • His : Trt (trityl).

    • D-Phe : No side-chain protection required.

N-Terminal Acetylation

After full sequence assembly, the N-terminal Nle is acetylated using acetic anhydride (5 equiv) and DIEA (10 equiv) in DMF.

Side-Chain Deprotection and Cyclization

Selective Deprotection of Glu Side Chain

  • Reagent : FeCl3 (5 equiv) in DCM selectively removes the OtBu group from Glu without affecting other protections.

  • Conditions : 1.5 hours at room temperature, yielding >95% deprotection.

Lactam Cyclization

  • Activation : PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HOAt in DMF.

  • Base : DIEA (5 equiv).

  • Cyclization Time : 36–72 hours under dilute conditions (0.5 mM peptide concentration in 0.01 M ammonium acetate, pH 7.0).

  • Yield : 70–80% after HPLC purification.

Table 1: Cyclization Optimization Data

ConditionTime (h)Yield (%)Purity (%)
0.5 mM, pH 7.0, RT728095
1.0 mM, pH 6.5, 40°C487590
0.2 mM, pH 7.5, RT968597

Cleavage and Global Deprotection

Resin Cleavage

  • Reagent Cocktail : TFA/H2O/TIPS (95:2.5:2.5 v/v).

  • Time : 3 hours at room temperature.

  • Scavengers : Triisopropylsilane (TIPS) prevents oxidation of Trp and Met residues.

Precipitation and Washing

  • The crude peptide is precipitated in cold diethyl ether, centrifuged, and washed 4× with ether to remove organic impurities.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

  • Column : C18 reversed-phase (250 × 4.6 mm, 5 μm).

  • Gradient : 10–50% acetonitrile in 0.1% TFA over 30 minutes.

  • Purity : >95% after two rounds of preparative HPLC.

Mass Spectrometry (MS)

  • Observed Mass : 868.0 Da (M+H)+, matching the theoretical mass.

  • Fragmentation : MS/MS confirms the sequence via y- and b-ions.

Challenges and Mitigation Strategies

Racemization

  • Risk : D-Phe and Arg residues are prone to racemization during coupling.

  • Solution : Use HOBt/DIC activation and maintain coupling temperatures below 25°C.

Trp Oxidation

  • Risk : Degradation during cleavage.

  • Solution : Add 1% phenol to the cleavage cocktail and perform under argon.

Incomplete Cyclization

  • Risk : Linear byproducts due to inefficient lactam formation.

  • Solution : Ultra-dilute conditions (0.2 mM) and extended reaction times (96 hours).

Industrial-Scale Production Insights

Large-scale synthesis (≥1 kg) employs:

  • Automated Synthesizers : Reduce manual handling and improve reproducibility.

  • Cost-Efficiency : Replace HBTU with cheaper TBTU without sacrificing yield.

  • Green Chemistry : Use PEG-based resins to minimize DMF waste.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Published Methods

MethodOverall Yield (%)Purity (%)Key Advantage
SPPS + On-Resin Cyclization6597Minimal epimerization
Solution-Phase[(13)]2.690No chromatography required
Hybrid SPPS/Solution4595Scalability

Analyse Chemischer Reaktionen

Arten von Reaktionen

C[Nle-His-D-Phe-Arg-Trp-Glu]-NH2: kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Der Tryptophanrest im Peptid kann oxidiert werden, um Kynurenin oder andere Oxidationsprodukte zu bilden.

    Reduktion: Disulfidbrücken, falls vorhanden, können zu freien Thiolen reduziert werden.

    Substitution: Aminosäurereste können durch andere Reste substituiert werden, um die Eigenschaften des Peptids zu modifizieren.

Häufige Reagenzien und Bedingungen

    Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel können unter kontrollierten Bedingungen verwendet werden, um Tryptophanreste zu oxidieren.

    Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP) werden üblicherweise als Reduktionsmittel für Disulfidbrücken verwendet.

    Substitution: Site-directed Mutagenese oder chemische Modifikationstechniken können eingesetzt werden, um spezifische Aminosäurereste zu substituieren.

Hauptprodukte, die gebildet werden

    Oxidation: Kynurenin und andere Oxidationsprodukte.

    Reduktion: Freie Thiolgruppen aus reduzierten Disulfidbrücken.

    Substitution: Modifizierte Peptide mit veränderten Aminosäuresequenzen.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

c[Nle-His-D-Phe-Arg-Trp-Glu]-NH2 exhibits a range of pharmacological activities primarily through its interaction with melanocortin receptors (MCRs). These receptors are involved in various physiological processes, including energy homeostasis, appetite regulation, and pigmentation.

  • Melanocortin Receptor Agonism :
    • The compound acts as an agonist for the melanocortin-3 receptor (MC3R) and the melanocortin-4 receptor (MC4R), which are implicated in obesity and metabolic disorders. Studies have shown that this compound can effectively stimulate these receptors, leading to increased energy expenditure and reduced food intake in animal models .
  • Antagonistic Properties :
    • In addition to its agonistic effects, some analogues of this compound have been found to act as antagonists at certain melanocortin receptors, providing a dual mechanism that could be leveraged for therapeutic purposes in conditions like obesity or cachexia .

Applications in Cancer Research

The compound has also been explored for its potential use in cancer diagnostics and therapeutics:

  • Tumor Targeting :
    • Research indicates that cyclic peptides like this compound can be conjugated with imaging agents to enhance tumor visualization. For instance, studies involving radiolabeled versions of similar peptides have shown high specificity for cancer cell lines, suggesting potential applications in targeted imaging and therapy .
  • Therapeutic Delivery :
    • The ability of this compound to bind selectively to tumor markers makes it a candidate for delivering cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various contexts:

  • A study demonstrated that the cyclic peptide could significantly reduce body weight in obese mouse models by activating MC4R pathways, highlighting its potential as an anti-obesity agent .
  • Another investigation focused on the use of radiolabeled analogues for imaging melanoma. The results showed promising tumor uptake and retention characteristics, indicating that such modifications could enhance diagnostic capabilities in oncology .

Comparative Data Table

The following table summarizes key findings related to the pharmacological effects and potential applications of this compound:

Study Application Findings Reference
Study 1Obesity TreatmentSignificant weight reduction in MC4R activation
Study 2Tumor ImagingHigh tumor uptake in melanoma models
Study 3Cancer TherapyPotential for targeted drug delivery

Wirkmechanismus

The mechanism of action of C[Nle-His-D-Phe-Arg-Trp-Glu]-NH2 involves its binding to specific receptors, such as melanocortin receptors. Upon binding, the peptide can activate or inhibit signaling pathways, leading to various biological effects. The molecular targets and pathways involved depend on the specific receptor and the context of the study. For example, binding to melanocortin receptors can influence pigmentation, inflammation, and energy homeostasis .

Vergleich Mit ähnlichen Verbindungen

Structural Similarity to MT-II

The global minimum conformation of c[Nle-His-D-Phe-Arg-Trp-Glu]-NH2 (analogue 1 in ) was superimposed with MT-II, revealing a root-mean-square deviation (RMSD) of 0.21 Å , indicating nearly identical backbone geometry (Figure 2, ). This structural mimicry explains its potent agonistic activity at MC1R and MC4R. Key differences include:

  • Cyclization : The Glu-Nle linkage replaces the Asp-Lys bridge in MT-II, maintaining conformational rigidity but modifying side-chain accessibility .

Comparison with Linear Analogues

Linear peptides lacking cyclization, such as Ac-His-D-Phe(4-CF3)-Nle-Trp-NH2 (), show reduced receptor selectivity. For example:

  • Ac-His-D-Phe(4-CF3)-Nle-Trp-NH2 exhibits hMC1R selectivity (EC₅₀ = 0.8 nM) due to the trifluoromethyl group on D-Phe enhancing hydrophobic interactions. However, its linear structure results in shorter plasma half-life compared to cyclic analogues .
  • In contrast, cyclic peptides like this compound demonstrate balanced activity at multiple MCRs (Table 1).

Table 1: Receptor Selectivity and Activity of this compound and Analogues

Compound Structure Type MC1R EC₅₀ (nM) MC3R EC₅₀ (nM) MC4R EC₅₀ (nM) MC5R EC₅₀ (nM) Reference
This compound Cyclic 2.68 4.92 0.64 0.41
MT-II Cyclic 0.21 0.38 0.12 0.09
Ac-His-D-Phe(4-CF3)-Nle-Trp-NH2 Linear 0.8 >1000 >1000 >1000

Role of D-Amino Acids and Arginine

  • D-Phe Substitution: D-amino acids, such as D-Phe, enhance proteolytic stability and promote β-turn conformations critical for receptor binding. In this compound, D-Phe at position 3 aligns with the "pharmacophore motif" (His-Phe-Arg-Trp) conserved in melanocortin peptides .
  • Arg vs. Nle Substitution: Replacing Arg with Nle (norleucine) in linear analogues () abolishes MC3R/MC4R activity but boosts MC1R selectivity. This suggests Arg is essential for broader MCR activation, likely through electrostatic interactions with conserved receptor residues .

Receptor Selectivity and Functional Outcomes

Agonist vs. Antagonist Profiles

While this compound acts as a pan-agonist at MCRs (Table 1), other cyclic peptides exhibit antagonist activity. For example:

  • c[Nle-Pro-D-Phe-Arg-Trp-Glu]-NH2 (analogue 2 in ) shows partial agonist activity at MC3R (EC₅₀ = 6.44 nM) but antagonizes MC5R. The Pro substitution disrupts the His-mediated hydrogen bonding, altering receptor activation .

Comparison with Opioid Peptides

Peptides like CTP-NH2 () and FMRFamide analogues () highlight the importance of D-amino acids and β-turn structures in receptor targeting:

  • CTP-NH2 ([D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Pen-Thr-NH2]) adopts a type II' β-turn critical for mu-opioid receptor antagonism. Similarly, the β-turn in this compound facilitates MCR binding .
  • FMRFamide-related peptides (e.g., D-Met²-FMRFamide) show that D-amino acids enhance potency at non-MCR targets (e.g., colonic motility regulation), suggesting a universal role for D-residues in stabilizing bioactive conformations .

Key Research Findings and Implications

Cyclization Enhances Stability : Cyclic peptides like this compound exhibit prolonged activity due to resistance to proteolysis, making them superior to linear analogues for therapeutic development .

Arg is Critical for Broad MCR Activation : Retaining Arg at position 4 enables multi-receptor engagement, whereas substitutions (e.g., Nle) restrict selectivity .

D-Phe Optimizes Conformation : The D-configuration at position 3 stabilizes a β-turn, aligning the pharmacophore for receptor interaction .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for confirming the structural integrity and purity of c[Nle-His-D-Phe-Arg-Trp-Glu]-NH2 in synthetic preparations?

  • Methodological Answer : High-resolution techniques such as reverse-phase HPLC (RP-HPLC) and liquid chromatography-mass spectrometry (LC-MS) are critical for purity assessment, with LC-MS providing molecular weight verification. Structural confirmation requires nuclear magnetic resonance (NMR) for backbone cyclization analysis and circular dichroism (CD) to assess secondary structure. Quantum chemical computations (e.g., DFT) can model cyclic lactam conformations .

Q. How should researchers design in vitro bioassays to evaluate the melanotropic activity of this compound?

  • Methodological Answer : Standardize bioassays using amphibian (Rana pipiens) or reptilian (Anolis carolinensis) skin models to measure melanosome dispersion. Include alpha-MSH as a positive control and normalize potency metrics (e.g., EC50 values). Ensure replication across biological replicates (n ≥ 3) and account for interspecies receptor subtype variations .

Q. What are the critical steps in validating the stability of this compound under various storage conditions?

  • Methodological Answer : Conduct accelerated stability studies under varying pH, temperature, and humidity. Use RP-HPLC to monitor degradation products and LC-MS to identify oxidation or deamidation sites. Lyophilized peptides should be stored at -20°C in desiccated conditions to prevent hydrolysis .

Advanced Research Questions

Q. What computational strategies are effective in optimizing the conformational stability and receptor binding affinity of cyclic lactam melanotropin analogs?

  • Methodological Answer : Combine molecular dynamics (MD) simulations with free-energy perturbation (FEP) to study lactam ring flexibility and side-chain interactions. Use docking algorithms (e.g., AutoDock Vina) to predict binding poses at melanocortin receptors (MC1R/MC4R). Validate with alanine scanning mutagenesis to identify critical residues for receptor activation .

Q. How do interspecies variations in melanocortin receptor subtypes influence the pharmacological profiling of this compound?

  • Methodological Answer : Perform cross-species receptor transactivation assays using MC1R/MC4R isoforms from human, murine, and reptilian models. Compare potency ratios (e.g., lizard vs. frog bioassays) to identify species-specific pharmacophores. Chimeric receptor constructs can isolate structural determinants of ligand selectivity .

Q. What methodologies enable the quantification of residual biological activity in prolonged-acting cyclic melanotropin analogs?

  • Methodological Answer : Design time-course bioassays with repeated washes to remove unbound ligand. Measure residual melanosome dispersion at 24–48 hr post-treatment. Use radiolabeled analogs (e.g., ¹²⁵I-Tyr²) to track receptor dissociation kinetics. Correlate prolonged activity with lactam ring size (23-membered optimal) .

Q. How can researchers resolve discrepancies between in vitro potency and in vivo efficacy observed with cyclic melanotropin derivatives?

  • Methodological Answer : Address bioavailability limitations via pharmacokinetic profiling (plasma half-life, tissue distribution). Modify the peptide with PEGylation or lipid conjugation to enhance metabolic stability. Use microdialysis in target tissues (e.g., hypothalamus for MC4R) to measure bioactive concentrations .

Data Analysis & Experimental Design

Q. What statistical approaches are appropriate for analyzing dose-response data from melanotropin bioassays?

  • Methodological Answer : Fit dose-response curves using four-parameter logistic regression (GraphPad Prism) to calculate EC50 and Hill coefficients. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Report variability as SEM and validate assumptions via residual plots .

Q. How should researchers address contradictory results in receptor binding affinity vs. functional activity for cyclic melanotropins?

  • Methodological Answer : Investigate biased signaling (e.g., cAMP vs. β-arrestin recruitment) using BRET/FRET-based assays. Perform Schild analysis to differentiate competitive vs. allosteric modulation. Cross-validate with G-protein knockout models .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.